
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate (EPC) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a chiral compound, meaning that it has two non-superimposable mirror images, or enantiomers, which can be used to study the effects of stereoselectivity in biochemical reactions. EPC has been studied for its biochemical and physiological effects, as well as its potential applications in both research and laboratory experiments. In
科学的研究の応用
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its potential applications in scientific research. It has been used in studies of the effects of stereoselectivity on biochemical reactions, as well as in studies of enzyme-catalyzed reactions. It has also been used as a model compound for studying the interactions between small molecules and proteins.
作用機序
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its mechanism of action. It is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also thought to interact with other small molecules, such as amino acids and nucleotides, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the effects of stereoselectivity on biochemical reactions. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is not approved for use in humans, so it should only be used in laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate. It could be used to study the effects of stereoselectivity on other biochemical reactions, such as those involving enzymes or proteins. It could also be used to study the interactions between small molecules and proteins, as well as the effects of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate on gene expression. Additionally, it could be used to study the effects of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate on the activity of other enzymes, such as those involved in metabolism or signal transduction. Finally, it could be used to study the effects of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate on physiological processes, such as the regulation of cell growth and differentiation.
合成法
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate can be synthesized in a few different ways. One method involves the reaction of 1-phenylethanol with ethyl chloroformate, followed by the addition of piperidine. Another method involves the reaction of ethyl piperidine-3-carboxylate with 1-phenylethylamine. In both methods, the reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified using column chromatography.
特性
IUPAC Name |
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-10-7-11-17(12-15)13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCUAYRESFXNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
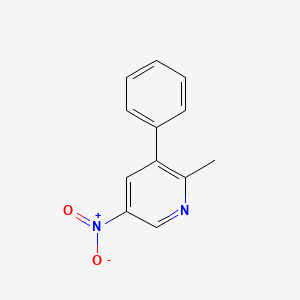


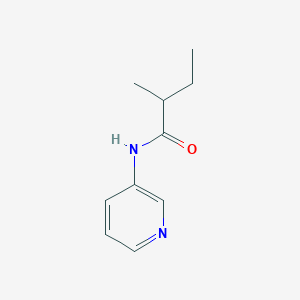
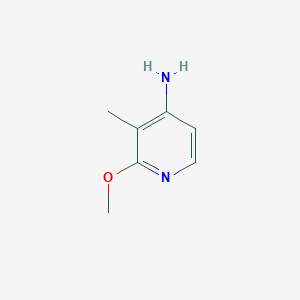
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
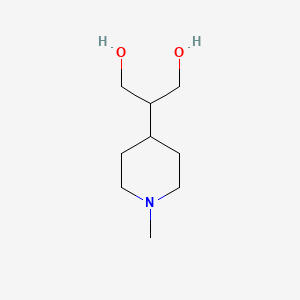
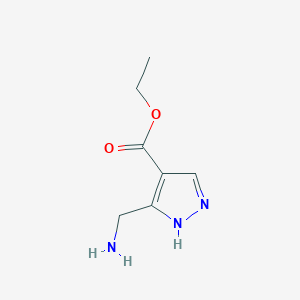
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)